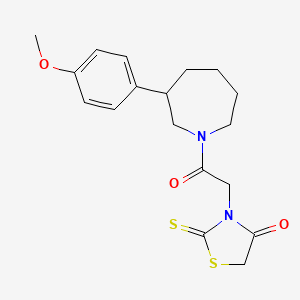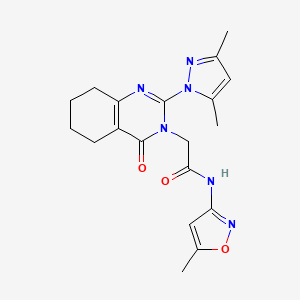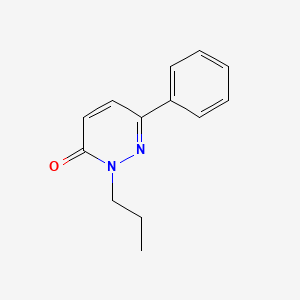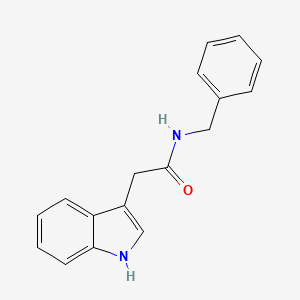
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, also known as MAT, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAT is a thiazolidinone derivative that has been synthesized using various methods, including the reaction of 2-oxoethyl isothiocyanate with 3-(4-methoxyphenyl)azepan-1-amine.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, focusing on six unique applications:
Antimicrobial Activity
Research has shown that thiazolidinone derivatives, including 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial properties. These compounds are effective against a variety of bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .
Anti-inflammatory Effects
Studies have indicated that thiazolidinone derivatives possess anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives have been explored, with findings suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and could be beneficial in treating diseases related to oxidative stress .
Antidiabetic Potential
Thiazolidinone derivatives have been investigated for their antidiabetic properties. The compound has shown promise in regulating blood glucose levels and improving insulin sensitivity, indicating its potential use in diabetes management.
Antimicrobial properties of thiazolidinone derivatives Anticancer activities of thiazolidinone derivatives Anti-inflammatory effects of thiazolidinone derivatives Antioxidant activity of thiazolidinone derivatives : Antiviral applications of thiazolidinone derivatives : Enzyme inhibition by thiazolidinone derivatives : Neuroprotective effects of thiazolidinone derivatives : Antidiabetic potential of thiazolidinone derivatives
Eigenschaften
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-15-7-5-13(6-8-15)14-4-2-3-9-19(10-14)16(21)11-20-17(22)12-25-18(20)24/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVWDKKAVBWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C(=O)CSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)
![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)





![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)